REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]1[C:8]2[S:9][CH:10]=[CH:11][C:7]=2[CH:6]([NH2:12])[CH2:5][CH2:4]1.[CH3:13][N:14]=[C:15]=[O:16]>CCOCC>[CH3:1][O:2][CH:3]1[C:8]2[S:9][CH:10]=[CH:11][C:7]=2[CH:6]([NH:12][C:15](=[O:16])[NH:14][CH3:13])[CH2:5][CH2:4]1
|
Name
|
4,5,6,7-tetrahydro-7-methoxybenzo[b]thiophen-4-amine
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
COC1CCC(C2=C1SC=C2)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
2.9 mL
|
Type
|
reactant
|
Smiles
|
CN=C=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
After stirring overnight the product
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added over a period of 20 minutes
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed twice with ether (50 ml total) and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1CCC(C2=C1SC=C2)NC(NC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.25 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |